7-Chloro-2-phenylimidazo[1,2-a]pyridine
Overview
Description
7-Chloro-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by a fused bicyclic structure consisting of an imidazole ring fused to a pyridine ring, with a chlorine atom at the 7th position and a phenyl group at the 2nd position. Imidazo[1,2-a]pyridines are known for their significant pharmacological and chemical properties, making them valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-phenylimidazo[1,2-a]pyridine typically involves the cyclization of 2-aminopyridine derivatives with appropriate electrophiles. One common method is the reaction of 2-aminopyridine with phenacyl bromide in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in aqueous ethanol. This reaction proceeds through the formation of a pyridinium salt intermediate, which then undergoes cyclization to form the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2-phenylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of 7-substituted imidazo[1,2-a]pyridine derivatives
Scientific Research Applications
7-Chloro-2-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-Chloro-2-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with GABA receptors, leading to its pharmacological effects .
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorine atom at the 7th position.
7-Bromo-2-phenylimidazo[1,2-a]pyridine: Contains a bromine atom instead of chlorine at the 7th position.
7-Methyl-2-phenylimidazo[1,2-a]pyridine: Contains a methyl group at the 7th position.
Uniqueness: 7-Chloro-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its pharmacological properties and make it a valuable compound for drug development .
Properties
IUPAC Name |
7-chloro-2-phenylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-7-16-9-12(15-13(16)8-11)10-4-2-1-3-5-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKQCTPWOJAUIOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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